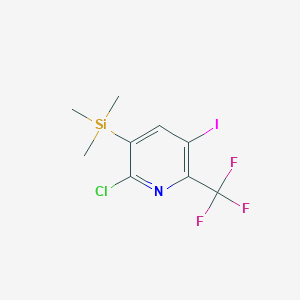
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% (CITIP-95) is a chemical compound that has recently been used in various scientific research applications. It is a heterocyclic compound with a unique structure, containing a pyridine ring, a chlorine atom, an iodine atom, and three trifluoromethyl groups. CITIP-95 has a number of interesting properties, including its ability to act as a catalyst in organic synthesis, its low toxicity, and its stability in the presence of various solvents and other chemicals.
科学的研究の応用
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. In organic synthesis, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used as a catalyst for a variety of reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. In catalytic reactions, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to promote the formation of carbon-carbon and carbon-nitrogen bonds. In drug discovery, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to synthesize potential new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is not yet fully understood. However, it is believed that the reaction between the halogenated pyridine and the trifluoromethyl-substituted silyl group is mediated by the palladium catalyst, which serves to activate the molecules and facilitate the formation of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. It is also believed that the presence of the trifluoromethyl groups helps to stabilize the compound, making it more reactive and allowing it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% are not yet fully understood. However, it is believed that the compound has low toxicity, and therefore may be safe for use in laboratory experiments. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been shown to be stable in the presence of various solvents and other chemicals, suggesting that it may be useful for a variety of applications.
実験室実験の利点と制限
The advantages of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments include its low toxicity, its stability in the presence of various solvents and other chemicals, and its ability to act as a catalyst in organic synthesis. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory use.
The main limitation of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood. This makes it difficult to predict the outcome of experiments using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%, as the effects of the compound may vary depending on the reaction conditions.
将来の方向性
The potential future directions for the use of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% could be used to develop more efficient and cost-effective methods for organic synthesis, as well as to improve existing catalytic reactions. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in other areas, such as materials science and biotechnology.
合成法
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is synthesized by a process known as palladium-catalyzed cross-coupling. This process is based on the reaction between two molecules, one of which is a halogenated pyridine, and the other is a trifluoromethyl-substituted silyl group. The two molecules are combined in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures of up to 130°C.
特性
IUPAC Name |
[2-chloro-5-iodo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3INSi/c1-16(2,3)6-4-5(14)7(9(11,12)13)15-8(6)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSXCEIIOSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(N=C1Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3INSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

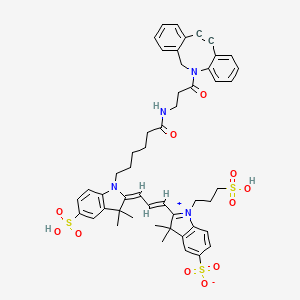
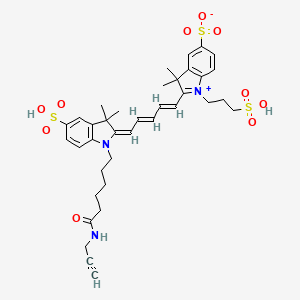

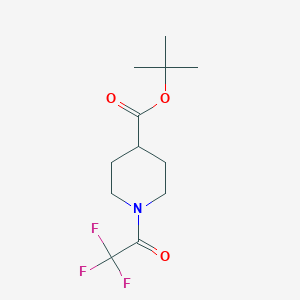



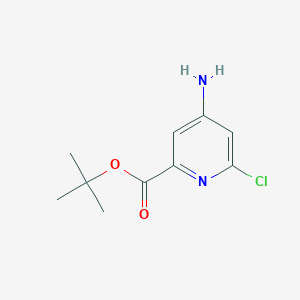

![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)